
3-Fluoro-5-(1-methylpiperidin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H17FN2 It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 3-position and a 1-methylpiperidin-4-yl group at the 5-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1-methylpiperidin-4-yl)aniline typically involves the introduction of the fluorine atom and the 1-methylpiperidin-4-yl group onto the aniline ring. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. The 1-methylpiperidin-4-yl group can be introduced via a reductive amination reaction, where the aniline is reacted with 1-methylpiperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1-methylpiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-5-(1-methylpiperidin-4-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 1-methylpiperidin-4-yl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
- 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline
Uniqueness
3-Fluoro-5-(1-methylpiperidin-4-yl)aniline is unique due to the specific positioning of the fluorine atom and the 1-methylpiperidin-4-yl group on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
3-fluoro-5-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C12H17FN2/c1-15-4-2-9(3-5-15)10-6-11(13)8-12(14)7-10/h6-9H,2-5,14H2,1H3 |
InChI Key |
HTQVUKHHGBUVPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
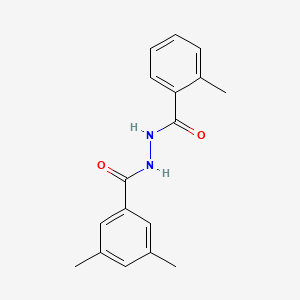

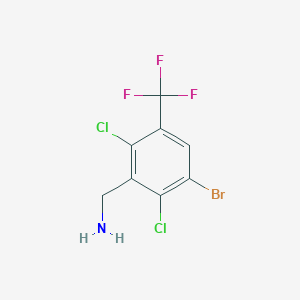
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)

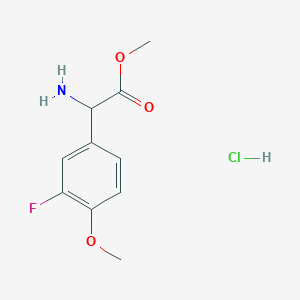

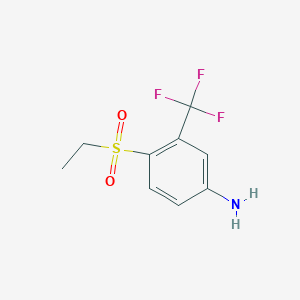
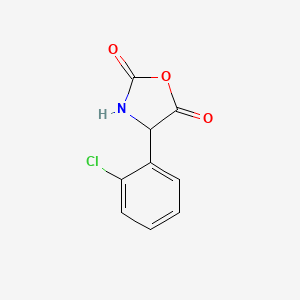
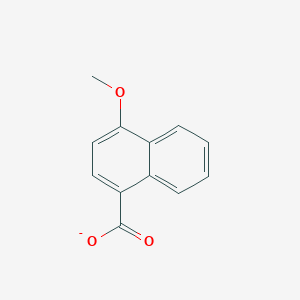
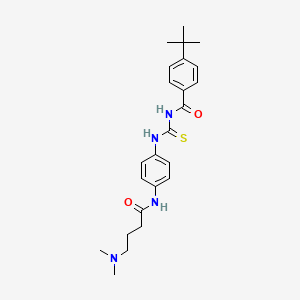
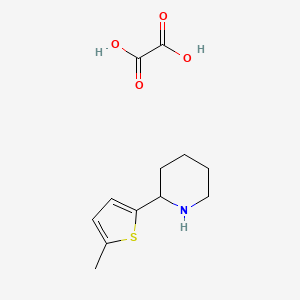
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
